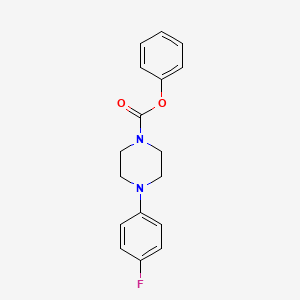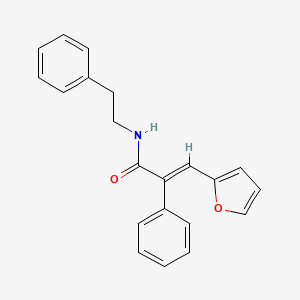
3-(2-nitrovinyl)-1-(2-propyn-1-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-nitrovinyl)-1-(2-propyn-1-yl)-1H-indole, also known as NPD-001, is a novel small molecule compound that has gained attention in the scientific community for its potential therapeutic applications. This compound belongs to the class of indole derivatives and has been shown to exhibit promising biological activity in various studies.
Scientific Research Applications
3-(2-nitrovinyl)-1-(2-propyn-1-yl)-1H-indole has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activity in various studies. In addition, it has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro.
Mechanism of Action
The exact mechanism of action of 3-(2-nitrovinyl)-1-(2-propyn-1-yl)-1H-indole is not fully understood. However, it has been proposed that the compound exerts its biological activity by modulating various signaling pathways. For example, this compound has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer. It has also been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. For example, it has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to inhibit the activity of COX-2, an enzyme involved in inflammation. In addition, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for neuronal survival and function.
Advantages and Limitations for Lab Experiments
One of the advantages of 3-(2-nitrovinyl)-1-(2-propyn-1-yl)-1H-indole is its relatively simple synthesis method, which allows for large-scale production of the compound. In addition, the compound has been shown to be stable under various conditions, which makes it suitable for use in in vitro and in vivo experiments. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 3-(2-nitrovinyl)-1-(2-propyn-1-yl)-1H-indole. One direction is to further elucidate the mechanism of action of the compound, which will help to better understand its biological activity. Another direction is to investigate the potential therapeutic applications of this compound in various disease models, such as cancer and neurodegenerative diseases. In addition, further optimization of the synthesis method may lead to the development of more potent analogs of this compound.
Synthesis Methods
3-(2-nitrovinyl)-1-(2-propyn-1-yl)-1H-indole can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 2-nitrovinyl bromide and 2-propyn-1-ol to give 3-(2-nitrovinyl)-2-propyn-1-ol. This is followed by the cyclization of the intermediate with indole-3-carboxaldehyde in the presence of a base to give the final product, this compound. The synthesis method has been optimized to yield high purity and good yields of the compound.
Properties
IUPAC Name |
3-[(E)-2-nitroethenyl]-1-prop-2-ynylindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c1-2-8-14-10-11(7-9-15(16)17)12-5-3-4-6-13(12)14/h1,3-7,9-10H,8H2/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJIGSKQFPXRPZ-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=C(C2=CC=CC=C21)C=C[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCN1C=C(C2=CC=CC=C21)/C=C/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B5837147.png)
![N'-[2-(2-naphthyloxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5837159.png)

![N-[4-(aminocarbonyl)phenyl]-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide](/img/structure/B5837164.png)


![2-[(3-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5837182.png)


